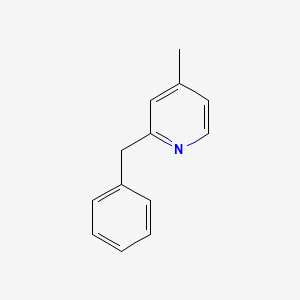

2-Benzyl-4-methylpyridine

説明

Structure

3D Structure

特性

CAS番号 |

5191-54-8 |

|---|---|

分子式 |

C13H13N |

分子量 |

183.25 g/mol |

IUPAC名 |

2-benzyl-4-methylpyridine |

InChI |

InChI=1S/C13H13N/c1-11-7-8-14-13(9-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChIキー |

BMVGPICTSDRAIS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)CC2=CC=CC=C2 |

正規SMILES |

CC1=CC(=NC=C1)CC2=CC=CC=C2 |

他のCAS番号 |

5191-54-8 |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Benzyl 4 Methylpyridine

Classical and Contemporary Synthetic Routes to 2-Benzyl-4-methylpyridine

The construction of the this compound scaffold can be approached through sequential, step-by-step methods or more convergent one-pot reactions.

Multi-step synthesis allows for controlled, sequential introduction of functional groups, which is often necessary to achieve the desired substitution pattern on the pyridine (B92270) ring. vapourtec.com A common strategy involves constructing the substituted pyridine ring first, followed by the introduction of the benzyl (B1604629) group, or vice-versa.

One plausible pathway begins with a commercially available picoline derivative. For instance, starting with 2-chloro-4-methylpyridine (B103993), a cross-coupling reaction can be employed to introduce the benzyl group. A classic approach would be a Friedel-Crafts-type reaction, where 2-chloromethylpyridine reacts with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. sciencemadness.org However, this method can sometimes lead to a mixture of isomers. A more controlled approach involves the reaction of 2-chloro-4-methylpyridine with a benzyl organometallic reagent, such as benzylmagnesium bromide (a Grignard reagent) or benzylzinc halide, often mediated by a transition metal catalyst.

Another multi-step approach could involve the synthesis of 4-methyl-2-phenylpyridine (B184572) ketone (from the acylation of benzene with 4-methylpicolinoyl chloride) followed by a reduction of the ketone group (e.g., Wolff-Kishner or Clemmensen reduction) to yield the target methylene (B1212753) bridge. sciencemadness.org

Table 1: Comparison of Potential Multi-Step Synthetic Routes

| Starting Material | Key Reactions | Advantages | Potential Challenges |

|---|---|---|---|

| 2-chloro-4-methylpyridine | Friedel-Crafts Alkylation with Benzene | Utilizes simple, available reagents. | Risk of polysubstitution and isomer formation. |

| 2-chloro-4-methylpyridine | Cross-coupling with Benzyl Grignard | High regioselectivity. | Requires preparation of organometallic reagent. |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes by combining multiple reaction steps into a single operation. nih.gov For polysubstituted pyridines like this compound, a multi-component cyclocondensation reaction is a powerful one-pot strategy.

The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849). core.ac.uk A modified version of this approach could theoretically be designed to produce this compound. This would involve the reaction of an appropriately substituted enamine with an α,β-unsaturated ketone or aldehyde in the presence of an ammonia source, leading to a tandem Michael addition-heterocyclization cascade to form the pyridine ring with the desired substituents in a single pot.

Catalytic Approaches in the Synthesis of this compound

Catalysis is pivotal in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability. mdpi.com Both homogeneous and heterogeneous catalysis can be effectively applied to the synthesis of this compound.

Homogeneous catalysts, which operate in the same phase as the reactants, are known for their high activity and selectivity. Transition-metal catalysis is particularly prominent in this area. nih.gov

A highly effective method for forming the C-C bond between the pyridine ring and the benzyl group is the palladium-catalyzed decarboxylative coupling reaction. google.comgoogle.com In this approach, a salt of a substituted pyridylacetic acid (e.g., potassium (4-methylpyridin-2-yl)acetate) is reacted with an electrophilic substrate like a benzyl halide. The reaction is facilitated by a palladium catalyst and a phosphine (B1218219) ligand. This method is advantageous as it avoids the need for strong bases, proceeds with high efficiency and conversion rates, and is considered a greener chemical process due to its high atom economy. google.comgoogle.com

Reaction Scheme: Palladium-Catalyzed Decarboxylative Coupling (4-methylpyridin-2-yl)acetic acid + Benzyl Bromide ---(Pd catalyst, Phosphine ligand)--> this compound + CO₂ + HBr

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easier recycling. semanticscholar.org These strategies are often employed in continuous flow systems. nih.gov

The synthesis of substituted pyridines can be achieved via gas-phase reactions over solid acid catalysts. For instance, the dehydrocyclization of acetylene (B1199291) with ammonia over catalysts like cadmium oxide (CdO) on a kaolin (B608303) support has been used to produce methylpyridines. semanticscholar.org While this specific reaction is for simpler pyridines, the principle can be extended. A more relevant approach is the α-methylation of pyridines using a continuous flow system with a packed-bed reactor containing Raney® nickel as the catalyst. nih.govresearchgate.net A similar flow chemistry setup could be envisioned where a 4-methylpyridine (B42270) starting material is passed through a heated column packed with a heterogeneous catalyst in the presence of a benzylating agent, providing a rapid and green route to the final product. nih.gov

Table 2: Catalytic Synthesis Approaches

| Catalyst Type | Method | Catalyst Example | Key Advantages |

|---|---|---|---|

| Homogeneous | Palladium-Catalyzed Decarboxylation | Pd(OAc)₂ with a phosphine ligand | High selectivity, mild conditions, high atom economy. google.com |

| Heterogeneous | Continuous Flow Alkylation | Raney® Nickel | Ease of catalyst separation, suitable for scale-up, green process. nih.gov |

Optimization of Synthetic Reaction Parameters

Optimizing reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of a synthetic route. Key parameters include temperature, solvent, catalyst type and loading, and reaction time.

For catalytic reactions, the choice of catalyst and ligand is paramount. In the palladium-catalyzed synthesis of 2-benzyl pyridine compounds, screening different phosphine ligands can significantly impact catalytic efficiency and yield. google.com Similarly, in heterogeneous catalysis, the composition of the solid catalyst, such as the percentage of active metal (e.g., CdO), can be tuned to maximize the yield of the desired product. semanticscholar.org

Temperature is another critical variable. In the gas-phase synthesis of methylpyridines, the yield was shown to increase with temperature up to an optimal point (around 420°C), after which the catalyst activity began to decrease, leading to lower yields. semanticscholar.org

Modern optimization campaigns may employ advanced techniques like Bayesian optimization, which uses algorithms to efficiently explore a multi-parameter reaction space to simultaneously optimize for multiple objectives, such as yield and production rate. ucla.edu

Table 3: Illustrative Optimization of a Hypothetical Cross-Coupling Reaction

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition |

|---|---|---|---|---|

| Temperature | 80°C | 100°C | 120°C | 100°C |

| Solvent | Toluene | Dioxane | DMF | Dioxane |

| Catalyst Loading | 1 mol% | 2 mol% | 5 mol% | 2 mol% |

| Ligand | PPh₃ | XPhos | SPhos | XPhos |

| Resulting Yield | 45% | 92% | 85% | 92% |

Solvent Effects on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and catalyst stability. whiterose.ac.uk In transition-metal-catalyzed cross-coupling reactions, the solvent's polarity and coordinating ability play a pivotal role. rsc.org

Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethers such as Tetrahydrofuran (THF) and 1,4-dioxane (B91453) are commonly employed. researchgate.net The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle. For instance, in Suzuki-Miyaura couplings, polar solvents can be beneficial, and the presence of water is often critical for the hydrolysis of boronate esters, leading to higher product yields. nih.gov In contrast, some decarboxylative coupling reactions have shown lower yields in high-boiling point solvents like N-Methyl-2-pyrrolidone (NMP). google.com

The coordinating ability of the solvent can also impact the catalyst. Strongly coordinating solvents can compete with ligands for binding sites on the metal center, potentially inhibiting catalytic activity. whiterose.ac.uk The selection of a solvent is therefore a balance between ensuring reagent solubility, stabilizing intermediates, and maintaining catalyst activity.

Table 1: General Influence of Solvent Type on Cross-Coupling Reaction Efficiency

| Solvent Type | Examples | General Effect on Reaction Efficiency | Reference |

|---|---|---|---|

| Polar Aprotic | THF, 1,4-Dioxane, DMF, DMSO, Acetonitrile (B52724) | Often effective; solubilizes reagents and stabilizes charged intermediates. 1,4-Dioxane and DME have shown high efficacy in some Suzuki-Miyaura reactions, while DMF and DMSO can be inhibitory. | researchgate.netresearchgate.net |

| Nonpolar Aprotic | Toluene, Hexane | Can be effective, particularly in reactions where polar solvents might degrade reagents or catalysts. May influence selectivity in certain coupling reactions. | researchgate.net |

| Protic | Water, Alcohols (e.g., n-butanol) | Often used in combination with organic solvents (e.g., THF/H₂O). Water can be crucial for activating boron reagents in Suzuki-Miyaura couplings. | nih.govnih.gov |

| High-Boiling Point | N-Methyl-2-pyrrolidone (NMP) | Can lead to lower yields in some decarboxylative coupling reactions for benzylpyridines. | google.com |

Temperature and Pressure Influences on Yield and Selectivity

Optimal temperature conditions vary significantly depending on the chosen synthetic method. For instance, some nucleophilic aromatic substitution reactions are initiated at very low temperatures, such as –78 °C, before being allowed to warm to room temperature. researchgate.net In contrast, certain palladium-catalyzed C-H activation methods may require elevated temperatures to proceed efficiently. rsc.org Suzuki-Miyaura couplings of benzyl halides have been effectively carried out at 77 °C. nih.gov A study on the α-methylation of pyridine derivatives using a Raney® nickel catalyst in 1-octanol (B28484) was conducted at reflux, approximately 200 °C. nih.gov

The influence of pressure is less commonly documented for these types of liquid-phase reactions unless gaseous reagents are involved. Most cross-coupling and substitution reactions are conducted at atmospheric pressure. Elevated pressure would primarily be a consideration if it could prevent the boiling of a low-boiling solvent at a required high reaction temperature or if a reactant is a gas. For the synthesis of this compound, variations in pressure are not typically a primary parameter for optimization.

Table 2: Examples of Temperature Conditions in Benzylpyridine and Related Syntheses

| Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | THF/H₂O | 77 | Good | nih.gov |

| Decarboxylative Coupling | Palladium catalyst / Phosphine ligand | Diethylene glycol dimethyl ether | 150 | 70% | google.com |

| α-Methylation (related) | Raney® Nickel | 1-Octanol | ~200 | Not specified | nih.gov |

| Nucleophilic Substitution | Tryflic anhydride | Dichloromethane | -78 to RT | Not specified | researchgate.net |

| Negishi Coupling | NiCl₂•glyme / terpyridine | DMA | Room Temp. | 89% | nih.gov |

Reagent Stoichiometry and Reaction Kinetics

The stoichiometry of the reagents—the molar ratios of the 4-methylpyridine substrate, the benzylating agent, the catalyst, and any bases or additives—is fundamental to optimizing the reaction kinetics and maximizing the yield of this compound.

In transition-metal-catalyzed cross-coupling reactions, the catalyst loading is a crucial factor. Typically, palladium or nickel catalyst concentrations are kept low, often in the range of 0.1% to 10% molar dosage relative to the limiting electrophilic substrate. google.com The ratio of the metal to the phosphine ligand can also be critical, with a common ratio being 1:1 to 1:6. google.com An excess of the organometallic reagent (e.g., organozinc or organoboron compound) is often used to ensure complete consumption of the more valuable substrate.

The concentration of the base is also a key variable, particularly in Suzuki-Miyaura reactions, where it is essential for the transmetalation step. Often, a significant excess of a base like cesium carbonate (e.g., 1.5 to 3 equivalents) is used. nih.gov

Table 3: Stoichiometric Parameters from a Representative Decarboxylative Coupling Synthesis

| Reagent | Role | Molar Ratio/Dosage | Reference |

|---|---|---|---|

| Decarboxylation Coupling Reagent | Nucleophile Precursor | 1.2 equivalents | google.com |

| Electrophilic Substrate | Electrophile | 1.0 equivalent | google.com |

| Palladium Catalyst | Catalyst | 0.5 mol % (relative to substrate) | google.com |

| Phosphine Ligand (Xant-Phos) | Ligand | 1.5 mol % (relative to substrate) | google.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in Traditional organic syntheses often rely on toxic solvents and reagents, but modern approaches seek more sustainable alternatives. ijarsct.co.in

Key green chemistry strategies applicable to this compound synthesis include:

Use of Catalysis: Transition-metal-catalyzed reactions like Suzuki, Negishi, and Kumada couplings are inherently greener than stoichiometric methods because the catalyst is used in small amounts and can be recycled. biosynce.com This improves atom economy by reducing waste.

Safer Solvents and Conditions: Efforts are being made to replace hazardous solvents with more environmentally benign options, such as water, alcohols, or even solvent-free conditions. nih.gov Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption, often using greener solvents like ethanol (B145695). nih.gov

Atom Economy: Synthetic routes like C-H activation are highly desirable from an atom economy perspective. They avoid the need for pre-functionalizing the starting materials (e.g., halogenation of the pyridine ring), which reduces the number of synthetic steps and the generation of byproducts. rsc.org Decarboxylative couplings also exhibit good atom economy, releasing the benign byproduct CO₂. wikipedia.org

Waste Prevention: Choosing synthetic pathways that minimize the formation of byproducts is a core principle. A patent for a decarboxylative coupling method to produce 2-benzyl pyridine highlights its green chemistry properties, including high atom economy, avoidance of strong bases, and fewer by-products compared to prior art. google.com

The development of synthetic methods that incorporate these principles is crucial for the sustainable production of pyridine derivatives. nih.gov This includes the use of multicomponent reactions, ultrasonic synthesis, and recyclable catalysts to create processes that are both efficient and environmentally responsible. rasayanjournal.co.in

Derivatization Strategies and Functionalization Chemistry of 2 Benzyl 4 Methylpyridine

Regioselective Functionalization Approaches

The distinct electronic properties and steric environment of 2-benzyl-4-methylpyridine's constituent parts—the pyridine (B92270) ring, the benzyl (B1604629) moiety, and the methyl group—pave the way for highly controlled, site-specific modifications.

Electrophilic Aromatic Substitution Strategies on the Pyridine Ring

The pyridine ring, being an electron-deficient heterocycle, is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). The nitrogen atom's electron-withdrawing inductive effect makes the ring less nucleophilic. When such reactions do occur, they are typically directed to the positions meta to the nitrogen atom, namely the 3- and 5-positions. This is because the cationic intermediates formed by attack at these positions are less destabilized, avoiding a positive charge on the electronegative nitrogen atom.

For this compound, the 3- and 5-positions are the primary targets for electrophiles. However, the presence of the activating methyl group at the 4-position and the benzyl group at the 2-position can influence the regioselectivity and reactivity, albeit to a lesser extent than the powerful deactivating effect of the ring nitrogen. To enhance the pyridine ring's reactivity towards electrophiles, the formation of the corresponding N-oxide is a common strategy. The N-oxide group is electron-donating through resonance, thereby activating the ring, particularly at the 2- and 4-positions, for electrophilic attack. Subsequent deoxygenation can then restore the pyridine ring.

Nucleophilic Additions and Substitutions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophiles preferentially add to the 2-, 4-, and 6-positions (the ortho and para positions relative to the nitrogen), as this allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom. In this compound, the 2- and 4-positions are already substituted. Therefore, nucleophilic attack would be directed to the 6-position.

Furthermore, if a suitable leaving group is present on the ring, nucleophilic aromatic substitution (SNAr) can occur. For instance, a halogenated derivative of this compound could undergo substitution at the halogenated position.

Functionalization of the Benzyl Moiety

The benzyl moiety of this compound offers a prime site for functionalization at the benzylic carbon (the -CH2- group). The stability of benzylic radicals, cations, and anions, due to resonance delocalization with the adjacent phenyl ring, makes this position particularly reactive.

One common strategy is benzylic bromination , typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with light or a radical initiator like AIBN). This reaction selectively introduces a bromine atom at the benzylic position, which can then serve as a handle for further nucleophilic substitution reactions.

Another important transformation is the oxidation of the benzylic carbon . Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the benzylic methylene (B1212753) group to a carbonyl group, yielding 2-(4-methylbenzoyl)pyridine. Under more vigorous conditions, the benzyl group can be completely cleaved and oxidized to a carboxylic acid.

Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to derivatives of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed in a variety of cross-coupling reactions. To utilize these methods, this compound must first be functionalized with a suitable group, typically a halide (e.g., Cl, Br, I) or a triflate, on either the pyridine or the phenyl ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. For instance, a halogenated derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new carbon-carbon bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A halogenated this compound derivative could be reacted with various alkynes to introduce alkynyl moieties.

Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene. This would allow for the introduction of alkenyl groups onto a halogenated this compound scaffold.

A notable method for the synthesis of functionalized 2-benzyl pyridine compounds involves a palladium-catalyzed decarboxylation coupling reaction. This approach utilizes pyridylacetic acid potassium salts as the coupling partner with various electrophilic substrates, such as haloarenes, offering a direct route to derivatives of 2-benzylpyridine (B1664053).

Below is a hypothetical data table illustrating the potential outcomes of palladium-catalyzed cross-coupling reactions on a halogenated derivative of this compound.

| Entry | Halogenated Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Product |

| 1 | 2-Benzyl-4-chloro-pyridine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 2-Benzyl-4-phenyl-pyridine |

| 2 | 2-Benzyl-4-bromo-pyridine | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | 2-Benzyl-4-(phenylethynyl)pyridine |

| 3 | 2-Benzyl-4-iodo-pyridine | Styrene | Heck | Pd(OAc)₂ | 2-Benzyl-4-styryl-pyridine |

Other Transition Metal-Mediated Coupling Methodologies

Beyond palladium, other transition metals can also mediate important coupling reactions. C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. For this compound, transition metal catalysts could potentially be used to selectively activate and functionalize C-H bonds on the pyridine ring, the phenyl ring, or even the methyl group, depending on the directing group and reaction conditions. For example, rhodium and ruthenium catalysts have shown promise in the ortho-alkylation of pyridines via C-H activation.

Synthetic Routes to Advanced Derivatives for Specific Research Applications

The synthesis of advanced derivatives from this compound is largely propelled by modern catalytic methods that offer high selectivity and functional group tolerance. These routes are critical for developing compounds tailored for applications such as pharmaceutical intermediates, molecular probes, and advanced materials.

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. libretexts.orgnih.gov For this compound, this reaction can be envisioned to create biaryl or heteroaryl derivatives. By first halogenating the pyridine ring or the benzyl moiety, the resulting halo-derivative can be coupled with a variety of organoboron reagents. For instance, bromination of the pyridine ring at the 6-position would yield a substrate ready for coupling with arylboronic acids, providing access to a library of 2-benzyl-6-aryl-4-methylpyridine compounds. The reaction conditions for such transformations are well-established for similar 2-substituted pyridines and typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Another significant strategy is the decarboxylative cross-coupling reaction. umn.edursc.org This method utilizes a carboxylic acid precursor, which can be more stable and readily available than organoboron compounds. umn.edu For example, synthesizing a carboxylic acid derivative of this compound would allow for its coupling with various aryl halides, providing a complementary route to functionalized derivatives. rsc.org

The table below outlines representative conditions for palladium-catalyzed Suzuki-Miyaura coupling, adapted from protocols for analogous 2-pyridyl nucleophiles. nih.gov

| Catalyst / Ligand | Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Application |

| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Bromide | 2-(Organoboron)-4-methyl-benzylpyridine | K₃PO₄ | Dioxane | 80-100 | Synthesis of Biaryl Derivatives |

| PdCl₂(dppf)·CH₂Cl₂ | Benzyl Bromide | Potassium Aryltrifluoroborate | Cs₂CO₃ | THF/H₂O | 77 | Synthesis of Methylene-Linked Biaryls nih.gov |

| Pd(OAc)₂ / XPhos | Aryl Tosylate | Nitroazole | Cs₂CO₃ | Toluene | 80 | Arylation of Heterocycles nih.gov |

Direct C–H Functionalization:

Direct C–H activation is an increasingly important strategy due to its atom economy, as it avoids the need for pre-functionalization of the substrate. labxing.com In this compound, the pyridine nitrogen can act as a directing group to facilitate the selective functionalization of C–H bonds on the benzyl ring, typically at the ortho position. digitellinc.com Palladium catalysis is commonly employed for this transformation, enabling the introduction of aryl, alkyl, or other functional groups.

This approach is particularly valuable for synthesizing sterically hindered molecules that are difficult to access through traditional cross-coupling methods. The reaction involves the formation of a cyclometalated intermediate, which then reacts with a coupling partner.

Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms of these derivatization reactions is crucial for optimizing reaction conditions and expanding their scope.

Mechanism of Palladium-Catalyzed C–H Arylation:

The directed C–H arylation of this compound is proposed to proceed through a catalytic cycle involving a palladium(II) species. Based on extensive studies of similar substrates, the mechanism can be outlined as follows:

Coordination and C–H Activation: The reaction initiates with the coordination of the pyridine nitrogen of this compound to a Pd(II) catalyst. This coordination brings the catalyst into proximity with the C–H bonds of the benzyl ring. A concerted metalation-deprotonation (CMD) pathway then leads to the cleavage of an ortho C–H bond, forming a five-membered palladacycle intermediate. nih.gov This chelation-assisted step is crucial for the high regioselectivity of the reaction.

Oxidative Addition: The resulting palladacycle (a Pd(II) species) reacts with an aryl halide (Ar-X) via oxidative addition. This step forms a transient, high-valent Pd(IV) intermediate.

Reductive Elimination: The Pd(IV) species undergoes reductive elimination, forming the new carbon-carbon bond between the benzyl and aryl groups. This step regenerates a Pd(II) species, which can re-enter the catalytic cycle.

A plausible catalytic cycle for this transformation is depicted below:

Step A: The initial Pd(II) catalyst reacts with this compound to form a palladacycle intermediate through chelation-assisted C–H activation.

Step B: The palladacycle undergoes oxidative addition with an aryl halide (Ar-X), yielding a Pd(IV) complex.

Step C: Reductive elimination from the Pd(IV) complex forms the desired ortho-arylated product and regenerates the active Pd(II) catalyst, allowing the cycle to continue.

Mechanism of Suzuki-Miyaura Coupling:

The catalytic cycle for the Suzuki-Miyaura reaction is also well-established and generally involves three key steps: libretexts.org

Oxidative Addition: A low-valent Pd(0) catalyst reacts with the organohalide (e.g., 6-bromo-2-benzyl-4-methylpyridine), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron atom is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

The efficiency and success of these synthetic routes rely heavily on the careful selection of catalysts, ligands, bases, and solvents to control reactivity and selectivity, thereby enabling the targeted synthesis of advanced derivatives of this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Benzyl 4 Methylpyridine

Acid-Base Chemistry and Protonation Equilibria of 2-Benzyl-4-methylpyridine

The acid-base characteristics of this compound are primarily dictated by the lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring. This nitrogen atom acts as a Lewis base, readily accepting a proton from a Brønsted acid. The basicity is influenced by the electronic effects of its substituents: the benzyl (B1604629) group and the methyl group.

The methyl group at the 4-position is an electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom compared to unsubstituted pyridine. The benzyl group at the 2-position has a minor inductive effect on the ring's basicity. Protonation occurs at the nitrogen atom, forming the corresponding pyridinium (B92312) cation.

The equilibrium for this protonation can be represented as: C₁₃H₁₃N + H⁺ ⇌ [C₁₃H₁₄N]⁺

Table 1: Comparison of pKa Values of Related Pyridine Compounds

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 4-Methylpyridine (B42270) | 6.02 |

| 2-Methylpyridine | 5.97 |

| This compound | Estimated ~6.0 |

This table illustrates the increase in basicity provided by the methyl group.

Oxidation and Reduction Chemistry

Oxidation: The this compound molecule has two primary sites susceptible to oxidation: the benzylic methylene (B1212753) (-CH₂-) group and the pyridine ring nitrogen.

Oxidation of the Benzylic Group: The Csp³-H bonds of the benzylic methylene are the most common sites for oxidation. Under controlled conditions using various oxidizing agents, such as molecular oxygen with a metal catalyst, the benzyl group can be converted into a benzoyl group, yielding 2-Benzoyl-4-methylpyridine. The mechanism for such metal-catalyzed aerobic oxidations often involves the formation of a benzyl radical intermediate, which then reacts with oxygen to form a peroxy radical and subsequently a hydroperoxide, before ultimately yielding the ketone.

Oxidation of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide using reagents like hydrogen peroxide or peroxy acids. This transformation alters the electronic properties and reactivity of the aromatic ring.

Reduction: Reduction of this compound typically targets the pyridine ring.

Catalytic Hydrogenation: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This process generally requires high pressure and temperature, along with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. The reaction involves the addition of three molecules of hydrogen across the double bonds of the pyridine ring to form 2-Benzyl-4-methylpiperidine.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to reduce the pyridine ring, although this method can sometimes be less selective.

Coordination Chemistry and Ligand Properties in Organometallic Systems

This compound is an effective ligand in coordination and organometallic chemistry, primarily functioning as a monodentate ligand through its pyridine nitrogen atom. The steric bulk of the benzyl group at the 2-position can influence the coordination geometry and the stability of the resulting metal complexes.

As a substituted pyridine, this compound can coordinate to a wide variety of transition metals, including but not limited to nickel(II), palladium(II), copper(II), silver(I), and ruthenium(III). The nitrogen atom donates its lone pair of electrons to the metal center, forming a coordinate covalent bond.

The properties of the resulting complexes are influenced by several factors:

Steric Hindrance: The benzyl group at the ortho position to the nitrogen can create steric hindrance, affecting the number of ligands that can coordinate to a metal center and influencing the geometry of the complex.

Electronic Effects: The electron-donating methyl group enhances the σ-donor ability of the pyridine nitrogen, leading to stronger metal-ligand bonds compared to unsubstituted pyridine.

Examples of expected complex formation include square-planar or octahedral complexes with metals like Ni(II) and Pd(II).

The formation of metal complexes with this compound typically occurs through a ligand substitution or displacement reaction. In solution, a metal ion is usually solvated, and the formation of the complex involves the stepwise replacement of solvent molecules by the this compound ligand.

A general mechanism for the formation of a palladium(II) complex, for example, can be described in several steps:

Adduct Formation: The alcohol substrate forms an adduct with the square-planar palladium(II) complex.

Ligand Substitution: A proton-coupled ligand substitution occurs, generating a palladium-alkoxide species.

Intermediate Formation: Reversible dissociation of a ligand (like pyridine) from the palladium(II) center creates a three-coordinate intermediate.

β-Hydride Elimination: An irreversible β-hydride elimination step produces the final product.

The kinetics of these reactions depend on the nature of the metal ion, the solvent, and the steric and electronic properties of the incoming ligand. The steric bulk of the 2-benzyl group can slow down the rate of ligand substitution compared to less hindered pyridines.

Radical Reaction Pathways Involving this compound

The most probable radical reaction pathway for this compound involves the formation of a resonance-stabilized radical at the benzylic position. This occurs through the abstraction of a hydrogen atom from the -CH₂- group by a radical initiator or under thermal/photochemical conditions.

Mechanism of Benzylic Radical Formation:

Initiation: A radical initiator (e.g., from a bromo source) abstracts a hydrogen atom from the benzylic carbon. R• + Ph-CH₂-Py → RH + Ph-ĊH-Py

Propagation: The resulting 1-phenyl-1-(4-methylpyridin-2-yl)methyl radical is stabilized by resonance delocalization over both the phenyl and pyridine rings. This radical can then participate in further reactions, such as reacting with molecular oxygen in oxidation processes. Ph-ĊH-Py + O₂ → Ph-CH(OO•)-Py

This benzylic radical is a key intermediate in many oxidation reactions and can also be involved in certain polymerization or C-C bond-forming reactions.

Photochemical Transformations and Reaction Mechanisms

While specific photochemical studies on this compound are limited, the photochemistry of related benzylpyridine compounds, such as 2-(2',4'-dinitrobenzyl)pyridine, has been investigated. These studies reveal that photo-induced proton transfer (PIPT) can be a significant transformation pathway.

Upon irradiation with UV light, such compounds can undergo an intramolecular proton transfer from the benzylic carbon to the pyridine nitrogen, resulting in the formation of a colored, metastable tautomer. This process is often reversible, with the original form being restored thermally in the dark.

A proposed mechanism involves:

Photoexcitation: The molecule absorbs a photon, promoting it to an excited electronic state.

Intramolecular Proton Transfer: In the excited state, the acidity of the benzylic protons is increased, facilitating their transfer to the basic pyridine nitrogen. This creates a zwitterionic or quinoidal intermediate.

Relaxation/Reversion: The colored intermediate can relax back to the ground state either photochemically or thermally, reverting to the original, more stable structure.

For this compound, such photochromic behavior would likely be less pronounced than in derivatives with electron-withdrawing groups (like nitro groups) on the benzyl ring, as these groups enhance the acidity of the benzylic protons.

Computational and Theoretical Chemistry Applications to 2 Benzyl 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Benzyl-4-methylpyridine, DFT calculations can elucidate its electronic properties, which are fundamental to its reactivity and interactions.

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies from DFT Calculations on a Substituted Pyridine (B92270) Derivative (Note: This data is representative of the type of information obtained from DFT calculations on similar molecules, not specifically this compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

DFT calculations are instrumental in predicting the pathways of chemical reactions and analyzing the high-energy transition states that govern reaction rates. For reactions involving this compound, computational studies can map out the potential energy surface, identifying the most energetically favorable reaction mechanism.

For example, a study on the photoisomerization of 4-methylpyridine (B42270) utilized electronic structure calculations to explore the reaction mechanism. aip.org It was suggested that valence isomers could act as intermediates in the ultrafast nonradiative decay from an excited state. aip.org The identification of conical intersections between potential energy surfaces was crucial in understanding the isomerization processes. aip.org Similarly, in reactions of benzyl (B1604629) bromides with pyridines, the structure of the transition state has been analyzed to understand reactivity differences. researchgate.net These computational approaches could be applied to this compound to predict its behavior in various chemical transformations, such as oxidation or substitution reactions. nih.gov The process involves locating the transition state structure on the potential energy surface, which is a first-order saddle point, and then performing frequency calculations to confirm its nature. ucsb.edu

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, which has rotational freedom around the bond connecting the benzyl and pyridine rings, MD simulations can provide a detailed understanding of its conformational preferences and dynamics.

While specific MD studies on this compound were not found, the methodology has been applied to a wide range of organic molecules, including those with similar structural motifs. MD simulations can reveal the accessible conformations of the molecule in different environments, such as in solution or in a crystal lattice. The simulations track the trajectories of atoms over time, allowing for the calculation of properties like root-mean-square deviation (RMSD) to assess conformational stability. nih.gov For substituted piperidines, a related class of nitrogen-containing heterocycles, molecular mechanics calculations have been used to predict conformational free energies, demonstrating the utility of computational methods in understanding the conformational behavior of such molecules. nih.gov Such studies on this compound would involve setting up a simulation box with the molecule and a chosen solvent, followed by energy minimization and a production run to collect conformational data over a period of nanoseconds or longer. mdpi.commdpi.com

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are highly valuable for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. Methods like DFT can be used to calculate parameters for Nuclear Magnetic Resonance (NMR) spectroscopy, such as chemical shifts and coupling constants.

Although specific calculations for this compound are not available in the provided search results, the general approach is well-established. For instance, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict NMR chemical shifts. nih.gov Theoretical calculations of vibrational frequencies can also be performed to predict infrared (IR) spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure or to assign specific spectral features to vibrational modes or chemical environments within the molecule. For complex heterocyclic structures, the combination of experimental NMR data and quantum-chemical calculations provides a powerful tool for structural elucidation. ipb.pt

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyridine Derivative (Note: This table illustrates the typical correlation between calculated and experimental data and is not specific to this compound.)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 150.1 | 149.8 |

| C3 | 124.5 | 124.2 |

| C4 | 138.9 | 138.5 |

| C5 | 124.5 | 124.2 |

| C6 | 150.1 | 149.8 |

Cheminformatics Approaches for Structural Analysis and Data Mining

Cheminformatics involves the use of computational methods to analyze chemical data, enabling the exploration of chemical space and the identification of structure-activity relationships. For this compound and its analogs, cheminformatics tools can be used to search large chemical databases for structurally similar compounds with known properties or biological activities. ucdavis.edugsitechnology.comkaggle.com

One common application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound were identified, research on related structures like 4-benzylpyridinone and 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives demonstrates the utility of this approach. researchgate.netnih.gov In these studies, molecular descriptors, which are numerical representations of a molecule's properties, are calculated and used to build a mathematical model that can predict the activity of new, untested compounds. mdpi.comchemrevlett.comnih.gov Such models can guide the design of new derivatives of this compound with desired properties.

Machine Learning Applications in Predicting Reactivity and Synthesis Pathways

Applications of 2 Benzyl 4 Methylpyridine in Advanced Chemical Synthesis and Material Science Contexts

Role as a Building Block in Organic Synthesis Methodologies

In the realm of organic synthesis, 2-Benzyl-4-methylpyridine serves as a versatile scaffold for the construction of more elaborate molecular architectures, particularly complex heterocyclic systems. Its inherent reactivity and structural features allow for its transformation into a variety of valuable compounds.

Precursor in the Synthesis of Complex Heterocycles

The pyridine (B92270) ring and the activated methylene (B1212753) group of the benzyl (B1604629) substituent in this compound provide reactive sites for a range of chemical transformations, making it a suitable precursor for the synthesis of fused and polycyclic heterocyclic compounds. While direct research on this compound in this specific context is emerging, the reactivity of analogous benzylpyridine systems offers significant insights into its potential.

One relevant transformation is catalytic dehydrocyclization. For instance, studies on structurally related compounds, such as 3,6-dimethyl-4-phenyl-2-benzylpyridine, have demonstrated that dehydrocyclization can occur at both the phenyl and benzyl radicals. This process leads to the formation of complex fused nitrogen-containing heterocycles, such as benzo[g]quinolines and azabenzofluoranthenes. mdpi.com The reaction typically proceeds at high temperatures over a catalyst, and the distribution of products can be influenced by the reaction conditions. mdpi.com This suggests that this compound could undergo similar intramolecular cyclization reactions, yielding novel and potentially bioactive heterocyclic frameworks. The presence of the methyl group at the 4-position could further influence the regioselectivity of such cyclizations.

The following table summarizes the potential dehydrocyclization products from a related benzylpyridine derivative, illustrating the types of complex heterocycles that could potentially be synthesized from this compound.

| Precursor | Reaction Condition | Products |

| 3,6-dimethyl-4-phenyl-2-benzylpyridine | 620°C, K-16 catalyst | 2-methyl-4-phenylbenzo[g]quinoline, 7-methyl-6-azabenzo[f]fluoroanthene |

Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The pyridine nitrogen atom in this compound can act as a coordination site for metal centers, making it a potential precursor for the synthesis of chiral ligands used in asymmetric catalysis. While specific applications of this compound as a chiral auxiliary or in the direct synthesis of chiral ligands are not extensively documented, the broader class of chiral pyridine-containing ligands is well-established in asymmetric synthesis.

The general approach involves the introduction of a chiral moiety to the this compound scaffold. This could be achieved through various synthetic strategies, such as the asymmetric functionalization of the benzylic position or the attachment of a chiral group to the pyridine ring. The resulting chiral molecule could then be used as a ligand to coordinate with a metal catalyst, creating a chiral environment that can induce stereoselectivity in a variety of chemical reactions.

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and the structural motif of this compound presents an unexplored yet promising starting point for the design and synthesis of novel ligand architectures.

Integration into Polymer Science Methodologies

The reactivity of this compound also extends to the field of polymer science, where it can be envisioned as a monomer for the creation of novel polymers or as a functionalizing agent to modify existing polymer chains.

Monomer or Co-monomer in Polymerization Processes

Although direct polymerization of this compound has not been extensively reported, its structural features suggest potential as a monomer or co-monomer in various polymerization reactions. For instance, the introduction of a polymerizable group, such as a vinyl or methacrylate (B99206) group, onto the benzyl or pyridine ring would transform it into a functional monomer.

The copolymerization of such a functionalized this compound derivative with other monomers, like methyl methacrylate, could lead to the synthesis of copolymers with tailored properties. Research on related structures, such as 2-methylbenzyl methacrylate and 4-methylbenzyl methacrylate, has demonstrated their successful copolymerization with methyl methacrylate. researchgate.net The reactivity ratios of these monomers have been determined, providing valuable data for predicting the composition and microstructure of the resulting copolymers. researchgate.net This precedent suggests that a similarly modified this compound could be incorporated into polymer chains, introducing the specific chemical and physical properties of the benzylpyridine moiety.

Role in Polymer Modification and Functionalization

Beyond its potential as a monomer, this compound can be utilized to functionalize existing polymers. The nucleophilic character of the pyridine nitrogen allows for its reaction with electrophilic sites on a polymer backbone. This post-polymerization modification strategy is a powerful tool for introducing specific functionalities into a polymer that might not be compatible with the initial polymerization conditions.

For example, polymers containing leaving groups could be reacted with this compound to append the benzylpyridine unit onto the polymer chain. This approach allows for the creation of polymers with altered properties, such as enhanced thermal stability, different solubility characteristics, or the ability to coordinate metal ions. The quaternization of the pyridine nitrogen in polymers is a known strategy to introduce positive charges, which can be useful for applications such as gene delivery or as antimicrobial agents.

Applications in Supramolecular Chemistry and Self-Assembly Methodologies

The ability of the pyridine nitrogen in this compound to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a compelling building block in the field of supramolecular chemistry and self-assembly.

The formation of well-ordered, self-assembled monolayers (SAMs) on surfaces is a key area of supramolecular chemistry. While direct studies on this compound SAMs are not available, research on related pyridine-containing molecules provides a strong indication of its potential. For instance, 2-pyrimidinethiolate, which also contains a nitrogen-bearing heterocycle, has been shown to form ordered SAMs on gold surfaces. mdpi.com The structure and ordering of these SAMs are influenced by factors such as solution concentration and pH. mdpi.com

Similarly, this compound could potentially self-assemble on various substrates through interactions involving the pyridine ring and the benzyl group. The interplay of π-π stacking interactions from the aromatic rings and coordination of the pyridine nitrogen to a metal surface could lead to the formation of organized supramolecular structures.

Furthermore, the pyridine moiety is a well-known component in the construction of metal-organic frameworks (MOFs) and coordination polymers. By acting as a ligand, this compound could coordinate to metal ions, leading to the formation of extended, three-dimensional networks with potential applications in gas storage, catalysis, and sensing. The steric bulk and electronic properties of the benzyl and methyl groups would play a crucial role in directing the topology and properties of the resulting supramolecular assemblies. Research on related 2-amino-4-methylpyridine (B118599) derivatives has shown their ability to form supramolecular architectures through hydrogen bonding and other non-covalent interactions. researchgate.net

Host-Guest Interactions

Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule encapsulates a "guest" molecule, driven by non-covalent interactions. The electronic and steric profile of this compound suggests its potential utility in forming such complexes. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the aromatic rings of both the pyridine and benzyl moieties can participate in π-π stacking and van der Waals interactions.

Potential Host-Guest System Components:

| Potential Host/Guest | Interacting Moiety of this compound | Primary Driving Interaction |

| Cyclodextrins | Benzyl group | Hydrophobic interactions |

| Calixarenes | Benzyl and methyl groups | van der Waals forces, π-π stacking |

| Carboxylic Acids | Pyridine nitrogen | Hydrogen bonding |

| Metal Cations | Pyridine nitrogen | Coordination bonding |

Research on related benzylpyridine compounds has demonstrated their ability to engage in host-guest chemistry. For instance, derivatives of benzylpiperazine have been utilized in molecular imprinting, a technique to create synthetic receptors with high affinity for a target molecule. This suggests that this compound could similarly serve as a template or a guest in the design of selective host systems.

Design of Self-Assembled Structures

Self-assembly is the spontaneous organization of molecules into ordered structures. The amphiphilic nature of molecules, combining both polar and non-polar regions, often drives this process. While this compound itself is not strongly amphiphilic, its derivatives could be functionalized to induce self-assembly. The benzyl and methyl groups provide a non-polar character, while the pyridine ring offers a more polar site that can be further modified.

The introduction of functional groups capable of forming strong directional interactions, such as hydrogen bonds or coordination bonds, can guide the self-assembly process. For example, the incorporation of this compound moieties into larger molecules could lead to the formation of micelles, vesicles, or liquid crystalline phases in appropriate solvents. Studies on other pyridine-containing molecules have shown their capacity to form intricate two- and three-dimensional supramolecular architectures through a combination of hydrogen bonding, metal coordination, and π-π stacking interactions.

Use in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity and catalytic activity, are highly dependent on the structure of the organic linker.

Ligand Design for MOF Synthesis

The pyridine nitrogen of this compound makes it a prime candidate for use as a ligand in the synthesis of MOFs and coordination polymers. Pyridine and its derivatives are widely used as ligands in coordination chemistry due to their ability to form stable bonds with a variety of metal ions. The benzyl and methyl substituents on the pyridine ring can influence the resulting framework in several ways:

Steric Hindrance: The bulky benzyl group can direct the coordination geometry around the metal center, potentially leading to the formation of specific network topologies.

Pore Functionalization: If the ligand is incorporated into a porous MOF, the benzyl and methyl groups would line the pores, influencing the sorption properties of the material by altering the polarity and size of the cavities.

Interframework Interactions: The aromatic benzyl groups could participate in π-π stacking interactions between adjacent frameworks, leading to the formation of higher-order structures.

Research on structurally similar ligands, such as 4-(4-chlorobenzyl)pyridine, has shown their successful incorporation into coordination polymers, highlighting the feasibility of using benzylpyridine derivatives in this context.

Methodologies for Incorporating this compound into MOF Structures

The incorporation of this compound into MOF structures would typically be achieved through solvothermal or hydrothermal synthesis. In this method, the metal salt and the ligand are dissolved in a solvent and heated in a sealed vessel. Under these conditions, the components self-assemble into the crystalline MOF structure.

Key Synthetic Parameters for MOF Synthesis with this compound:

| Parameter | Influence on MOF Formation |

| Metal Ion | Determines the coordination geometry and node connectivity. |

| Metal-to-Ligand Ratio | Affects the stoichiometry of the final product and can influence the dimensionality of the framework. |

| Solvent | Can act as a template and influence the crystal growth and morphology. |

| Temperature and Time | Critical for the kinetics of crystal nucleation and growth. |

| pH | Can affect the protonation state of the ligand and the metal species in solution. |

Analytical Methodologies for the Detection and Quantification of 2 Benzyl 4 Methylpyridine in Non Biological Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into individual components. For a compound like 2-Benzyl-4-methylpyridine, both gas and liquid chromatography are highly applicable.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds such as this compound. The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The selection of the stationary phase is critical for achieving adequate separation from matrix components and potential impurities. A mid-polarity column, such as one containing a 5% phenyl/95% methyl polysiloxane stationary phase, is often suitable for aromatic and heterocyclic compounds. unodc.org This type of column separates compounds based on boiling point and, to a lesser extent, on interactions with the phenyl groups. For detection, a Flame Ionization Detector (FID) offers robust and linear quantification, while a Mass Spectrometer (MS) provides definitive identification based on the compound's mass spectrum and fragmentation pattern. unodc.orgresearchgate.net GC-MS is particularly powerful for identifying unknown impurities or confirming the analyte's identity in complex matrices. unodc.org

Key operational parameters that must be optimized include the injector temperature, the oven temperature program, and the carrier gas flow rate. A split/splitless injector is commonly used, with the temperature set high enough to ensure rapid volatilization of the analyte without causing thermal degradation. unodc.org

| Parameter | Typical Condition | Purpose |

| Column Type | 5% Phenyl / 95% Methyl Polysiloxane | Provides selectivity for aromatic and heterocyclic compounds. |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film | Standard dimensions offering good resolution and capacity. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Injection Mode | Splitless or Split | Chosen based on analyte concentration (splitless for trace analysis). |

| Oven Program | Initial 100°C, ramp at 10°C/min to 290°C | Separates compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification and quantification; FID provides robust quantification. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica, is used with a polar mobile phase. researchgate.net The separation mechanism is based on the hydrophobic partitioning of the analyte between the stationary and mobile phases. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.nethelixchrom.com To ensure good peak shape for a basic compound like this compound, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase. This suppresses the ionization of residual silanol (B1196071) groups on the stationary phase and ensures the analyte is in a single protonated form, leading to sharp, symmetrical peaks.

Detection is most commonly achieved using a UV-Vis detector, as the benzyl (B1604629) and pyridine (B92270) rings in the molecule are strong chromophores. ptfarm.pl A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the peak, aiding in peak purity assessment and identification. For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS). helixchrom.com

| Parameter | Typical Condition | Purpose |

| Column Type | C18 (Octadecylsilane) | Nonpolar stationary phase for reversed-phase separation. |

| Column Dimensions | 150 mm length x 4.6 mm ID x 5 µm particle size | Standard dimensions providing a balance of efficiency and backpressure. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Polar mobile phase; acid modifier improves peak shape for basic analytes. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures. |

| Flow Rate | 1.0 mL/min | Typical flow rate for standard analytical columns. |

| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV-Vis (e.g., at 260 nm) or Mass Spectrometer (MS) | UV detection is robust for aromatic compounds; MS provides structural information. |

| Injection Volume | 5 - 20 µL | Dependent on analyte concentration and method sensitivity. |

Electrophoretic Separation Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. ebsco.com Capillary Electrophoresis (CE) is a modern, high-efficiency adaptation of this principle that uses narrow-bore capillaries, offering rapid analyses and minimal sample consumption. nih.gov

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most appropriate mode. As a basic compound, the pyridine nitrogen can be protonated in an acidic buffer, giving the molecule a net positive charge. When a voltage is applied across the capillary, these positively charged ions migrate towards the cathode. The separation of different components in a sample is based on their charge-to-size ratio. ebsco.com The background electrolyte (BGE) or running buffer is crucial; a low pH buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at pH 2.5-4.5) ensures full protonation of the analyte. Detection is typically performed on-capillary using a UV-Vis detector, similar to HPLC.

Spectroscopic Quantification Methods

While often used as detectors for chromatographic systems, spectroscopic methods can also be used directly for the quantification of this compound in simple, non-complex matrices where interfering substances are absent.

UV-Visible spectrophotometry is a straightforward and cost-effective method for this purpose. researchgate.net The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform the analysis, a pure standard of this compound is dissolved in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) to prepare a series of calibration standards. The wavelength of maximum absorbance (λmax) is determined by scanning the UV spectrum, and this wavelength is then used for all subsequent measurements to ensure maximum sensitivity. researchgate.net The absorbance of the unknown sample is measured, and its concentration is calculated from the calibration curve. This method is rapid and simple but lacks the selectivity to distinguish the analyte from other absorbing compounds.

Method Validation and Quality Control in Analytical Procedures

Regardless of the analytical technique chosen, the method must be validated to ensure it is fit for its intended purpose. iosrphr.org Method validation is a regulatory requirement in many industries and demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the target analyte. fda.govresearchgate.net Key validation parameters are defined by guidelines from bodies such as the International Conference on Harmonisation (ICH). researchgate.net

The primary performance characteristics evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a linear regression analysis of at least five standards, with a correlation coefficient (R²) greater than 0.999 being desirable. ptfarm.plresearchgate.net

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. iosrphr.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).

Regular quality control (QC) checks, such as analyzing control samples and monitoring system suitability parameters (e.g., peak resolution, tailing factor in chromatography), are essential to ensure the continued reliability of the validated method over time.

| Validation Parameter | Description | Common Acceptance Criterion |

| Specificity | Ability to differentiate the analyte from other substances. | No interference at the analyte's retention time or wavelength. |

| Linearity | Proportionality of signal to concentration. | Correlation Coefficient (R²) > 0.999 |

| Accuracy | Closeness to the true value. | 98.0% - 102.0% recovery for drug substance analysis. |

| Precision (Repeatability) | Agreement of results under the same conditions. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Quantitation (LOQ) | Lowest concentration measured with accuracy/precision. | Signal-to-Noise ratio ≥ 10 |

| Robustness | Resistance to small changes in method parameters. | System suitability parameters remain within limits. |

Emerging Research Avenues and Future Directions for 2 Benzyl 4 Methylpyridine

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient synthesis of 2-Benzyl-4-methylpyridine and its derivatives is fundamental to exploring their potential applications. Current research is moving beyond traditional methods to develop more sophisticated and efficient synthetic routes. A primary focus is the use of transition-metal catalysis, which has proven effective for creating carbon-carbon bonds in related heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are a particularly promising avenue. Methodologies developed for 2-benzylpyridine (B1664053), such as the direct C-H activation of pyridine (B92270) N-oxides followed by coupling with benzyl (B1604629) halides, could be adapted for this compound. thieme-connect.com This approach is advantageous as it starts from simple, readily available precursors. Another advanced method involves the palladium-catalyzed cyclizative carbonylation of 2-benzylpyridines, which could be explored for creating more complex, fused heterocyclic systems derived from the target molecule. researchgate.net

Furthermore, research into novel catalytic systems is crucial. While palladium has been a workhorse, catalysts based on other metals like nickel and copper are being investigated for similar transformations, often offering different reactivity profiles, lower costs, and improved sustainability. acs.orgnih.gov The development of ligands that can precisely control the activity and selectivity of these metal catalysts is a key area of future research. For instance, creating catalysts that can selectively functionalize either the pyridine ring or the benzyl group of this compound would open up a vast chemical space for derivatization.

Below is a comparative table of potential catalytic systems for the synthesis of substituted benzylpyridines, which could guide future work on this compound.

| Catalyst System | Substrates | Key Advantages | Potential Challenges |

| Pd(OAc)₂ / Ligand | Pyridine N-oxide, Benzyl halide | Direct C-H activation, simple starting materials thieme-connect.com | Requires N-oxide precursor, potential for catalyst deactivation |

| Pd(dba)₂ / NiXantPhos | Aryl Benzyl Sulfides, Aryl Bromides | Efficient C-S and C-C bond formation, good functional group tolerance organic-chemistry.org | Multi-step catalytic cycle, requires specific ligand organic-chemistry.org |

| Palladium / Formic Acid | 2-Benzylpyridines | CO-free carbonylation, synthesis of complex heterocycles researchgate.net | Requires specific directing groups, may have limited substrate scope |

| Raney® Nickel | Pyridines, Alcohols | Green and cost-effective methylation, high selectivity nih.govsemanticscholar.org | High temperatures required, mechanism can be complex nih.govsemanticscholar.org |

Development of Advanced Functional Materials Utilizing this compound

The unique structure of this compound, featuring a coordinating pyridine nitrogen and a bulky, electronically active benzyl group, makes it an attractive building block for advanced functional materials.

In the field of coordination chemistry, substituted pyridines are widely used as ligands to construct metal-organic frameworks (MOFs) and coordination polymers. The specific geometry and electronic nature of this compound could lead to the formation of novel porous materials. These materials could have tailored properties for applications such as gas storage, separation, and heterogeneous catalysis. The benzyl and methyl groups can influence the pore size and chemical environment within the framework, potentially leading to materials with high selectivity for specific guest molecules.

There is also potential for using this compound in the development of novel polymers and liquid crystals. The benzyl group is a common component in liquid crystalline materials and polymers with interesting optical or thermal properties. By incorporating this compound as a monomer or a pendant group, it may be possible to create new materials with applications in displays, sensors, or specialty plastics. The pyridine unit can introduce properties such as pH-responsiveness or metal-coordinating capabilities into the polymer backbone. Research in this area would involve the synthesis of polymerizable derivatives of this compound and the characterization of the resulting materials' physical and chemical properties.

Deepening Mechanistic Understanding through Advanced Computational Techniques

Advanced computational techniques are becoming indispensable tools in modern chemistry for predicting molecular properties and elucidating reaction mechanisms. For this compound, computational studies can provide profound insights that guide experimental work.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netresearchgate.net Applying DFT calculations to this compound can help predict its behavior in chemical reactions, such as identifying the most reactive sites for electrophilic or nucleophilic attack. This understanding is crucial for designing selective synthetic routes to its derivatives. Furthermore, computational studies can be used to model the interaction of this compound with metal catalysts, helping to explain the observed selectivity and to design more efficient catalytic systems. acs.org

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its behavior in different solvent environments or within a material matrix. When used as a ligand in MOFs or as a component in polymers, MD simulations can predict the resulting structure and dynamics of the larger system, providing insights into properties like material stability and guest-molecule diffusion.

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure calculation, reaction pathway modeling. nih.gov | Predicting reactivity, understanding catalyst-substrate interactions, interpreting spectroscopic data. researchgate.net |

| Molecular Dynamics (MD) | Simulating the behavior of molecules over time. | Understanding conformational preferences, modeling interactions in condensed phases, predicting material properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying a reactive site with high accuracy within a large system. | Modeling enzymatic reactions or catalysis within a MOF, understanding solvent effects on reactivity. |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation. mdpi.comnih.gov The application of flow chemistry to the synthesis of this compound represents a significant future direction.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch processes. nih.gov For potentially hazardous reactions, the small reaction volumes in flow systems minimize safety risks. A continuous flow setup for the synthesis of 2-methylpyridines has already demonstrated superiority over batch methods in terms of reaction time and waste reduction. semanticscholar.org Similar systems could be developed for the synthesis of this compound, potentially enabling reactions at temperatures and pressures not easily accessible in standard laboratory glassware. semanticscholar.org

Integrating flow synthesis with automated platforms and real-time analytics allows for high-throughput experimentation and rapid optimization of reaction conditions. This automated approach can accelerate the discovery of optimal synthetic routes and the creation of libraries of this compound derivatives for screening in materials science or medicinal chemistry applications.

The following table provides a conceptual comparison between batch and flow synthesis for a hypothetical reaction producing a substituted pyridine.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Temperature Control | Moderate, potential for hotspots | Precise and uniform mdpi.com |

| Safety | Higher risk with large volumes | Minimized risk with small volumes |

| Scalability | Difficult, requires re-optimization | Straightforward by "scaling out" (running longer) |

| Reproducibility | Can be variable | High |

| Waste Generation | Often higher | Reduced, especially with integrated work-up nih.gov |

Sustainable Chemistry Approaches in the Research of this compound

The principles of green chemistry are increasingly guiding chemical research and development, aiming to reduce the environmental impact of chemical processes. nih.govijarsct.co.in Future research on this compound will undoubtedly be influenced by these principles.

Key areas for applying sustainable chemistry include the choice of starting materials, solvents, and catalysts. Research into synthetic pathways that utilize renewable feedstocks or avoid hazardous reagents is a primary goal. researchgate.net The use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, in place of traditional volatile organic compounds, can significantly reduce the environmental footprint of the synthesis. nih.gov

Catalysis is a cornerstone of green chemistry. The development of highly efficient and recyclable catalysts, including heterogeneous catalysts or biocatalysts, can minimize waste and energy consumption. bhu.ac.in For example, using a solid-supported palladium catalyst for cross-coupling reactions would simplify product purification and allow for the reuse of the expensive metal catalyst.

Furthermore, designing synthetic routes with high "atom economy"—where a maximal proportion of the atoms from the reactants are incorporated into the final product—is a fundamental green chemistry objective. One-pot, multi-component reactions are an excellent example of this principle and are being explored for the synthesis of various pyridine derivatives. researchgate.netnih.gov These strategies, combined with energy-efficient reaction techniques like microwave-assisted synthesis, will pave the way for more sustainable production and use of this compound. nih.gov

Q & A